molecular formula C8H4Cl3N3O B12913913 5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 62035-99-8

5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12913913
CAS No.: 62035-99-8
M. Wt: 264.5 g/mol
InChI Key: BYQIRBZFRKGRIP-UHFFFAOYSA-N
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Description

5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine is a synthetic small molecule based on the versatile 1,3,4-oxadiazole scaffold, a heterocyclic ring system known for its significant potential in medicinal chemistry research . This compound features a 2,4,5-trichlorophenyl substituent, which is anticipated to enhance its lipophilicity and influence its interaction with biological targets. Researchers value 1,3,4-oxadiazole derivatives like this for their broad spectrum of biological activities, which include investigating their potency as antiproliferative agents against various cancer cell lines and their efficacy as antimicrobial agents . The mechanism of action for compounds in this class often involves the inhibition of key enzymes involved in cell proliferation. For instance, 1,3,4-oxadiazole-based molecules have been reported to act by inhibiting enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), making them valuable tools for probing cancer biology . Furthermore, structural analogs of this compound have demonstrated potent activity against resistant strains of Mycobacterium tuberculosis , sometimes through the inhibition of the DprE1 enzyme, a crucial target in mycobacterial cell wall synthesis . This product is intended for research purposes and is not for diagnostic or therapeutic use. For Research Use Only.

Properties

CAS No.

62035-99-8

Molecular Formula

C8H4Cl3N3O

Molecular Weight

264.5 g/mol

IUPAC Name

5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H4Cl3N3O/c9-4-2-6(11)5(10)1-3(4)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI Key

BYQIRBZFRKGRIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NN=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4,5-trichlorobenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting promising potential for developing new antibiotics .

Agricultural Applications

The compound has also been explored for its use as a pesticide and herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for controlling unwanted vegetation.

Case Study: Herbicidal Efficacy

Research conducted at a leading agricultural university demonstrated that formulations containing 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine effectively reduced weed populations by up to 85% when applied at recommended rates .

Materials Science

In materials science, this compound is being studied for its potential application in creating novel materials with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Compositions

A recent study investigated the incorporation of 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine into polymer matrices. The results showed improved thermal degradation temperatures and mechanical properties compared to control samples without the compound .

Data Table: Summary of Applications

Application AreaSpecific UseEfficacy/Results
PharmaceuticalsAntimicrobial agentMIC = 16 µg/mL against Staphylococcus aureus
AgricultureHerbicide85% reduction in weed populations
Materials SciencePolymer enhancementImproved thermal stability

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Trimethoxyphenyl Analogues : Demonstrated anticancer activity with GI₅₀ values comparable to standard chemotherapeutics .
  • Structural Flexibility : Substituents like methoxy, methyl, or thienyl groups modulate electronic properties and bioactivity, but the trichlorophenyl group’s impact remains underexplored.
  • Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence, necessitating further experimental validation.

Biological Activity

5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by data tables and relevant research findings.

  • Chemical Formula : C8_8H4_4Cl3_3N3_3O
  • Molecular Weight : 264.496 g/mol
  • CAS Number : 62035-99-8

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. The compound 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine has been evaluated for its efficacy against various cancer cell lines.

In Vitro Studies

A study conducted on a series of oxadiazole compounds showed that those with a similar structure exhibited significant growth inhibition in several cancer cell lines. For instance, compound 6h , a related oxadiazole, showed percent growth inhibitions (PGIs) against multiple cell lines as follows:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results suggest that the trichlorophenyl substitution may enhance the anticancer activity of the oxadiazole scaffold .

Antimicrobial Activity

In addition to its anticancer properties, 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine has shown potential antimicrobial activity. A comparative analysis of oxadiazole derivatives indicated that certain modifications could lead to enhanced activity against bacterial strains.

Case Studies

  • Antibacterial Activity : Research highlighted that oxadiazoles with electron-withdrawing groups exhibited improved antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The proposed mechanism involves interference with bacterial DNA synthesis and cell wall integrity.

Structure-Activity Relationship (SAR)

The biological activity of 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine can be attributed to its structural features:

  • Chlorine Substituents : The presence of three chlorine atoms enhances lipophilicity and may improve membrane permeability.
  • Oxadiazole Ring : This heterocyclic structure is known for its ability to interact with biological targets effectively.

Summary of SAR Findings

Structural FeatureImpact on Activity
Trichlorophenyl GroupIncreases anticancer potency
Oxadiazole FrameworkEssential for bioactivity
Electron-Withdrawing GroupsEnhances antimicrobial action

Q & A

Q. What are the optimal synthetic pathways for 5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or through coupling reactions using trichlorophenyl precursors. Key steps include:
  • Precursor selection : Use 2,4,5-trichlorobenzoyl chloride or hydrazine derivatives as starting materials .
  • Cyclization conditions : Employ polyphosphoric acid (PPA) or carbodiimide-based coupling agents under reflux to form the oxadiazole ring .
  • Yield optimization : Monitor temperature (80–120°C) and reaction time (6–12 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .
  • Example Data :
MethodYield (%)Purity (%)Reference
PPA cyclization6892
Carbodiimide coupling7595

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR , and X-ray crystallography for unambiguous confirmation:
  • NMR : Look for oxadiazole ring protons (δ 8.1–8.3 ppm) and trichlorophenyl group signals (δ 7.5–7.9 ppm) .
  • FT-IR : Confirm C=N stretching (1610–1650 cm⁻¹) and N-H bending (1550–1580 cm⁻¹) .
  • X-ray : Resolve crystal packing and bond angles (e.g., C-O-C angle ~120° in oxadiazole) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Use one-dose screening (10 µM) followed by dose-response (IC₅₀) assays:
  • Anticancer : MTT assay against HeLa or MCF-7 cell lines .
  • Antioxidant : DPPH radical scavenging (IC₅₀ < 50 µg/mL considered active) .
  • Controls : Include doxorubicin (anticancer) and ascorbic acid (antioxidant) for validation .

Advanced Research Questions

Q. How can conflicting data on its biological activity (e.g., antioxidant vs. cytotoxicity) be resolved?

  • Methodological Answer : Apply mechanistic studies to differentiate on-target effects from nonspecific toxicity:

ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) modulation .

Apoptosis assays : Perform Annexin V/PI staining to confirm programmed cell death pathways .

Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI > 3 indicates therapeutic potential .

Q. What theoretical frameworks guide the study of its environmental fate and ecotoxicological impact?

  • Methodological Answer : Align with Project INCHEMBIOL principles for environmental risk assessment :
  • Physicochemical properties : Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated aquatic systems .
  • Trophic transfer studies : Expose Daphnia magna (primary consumers) and zebrafish to assess biomagnification .

Q. How can computational methods predict its interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target selection : Prioritize proteins with oxadiazole-binding pockets (e.g., topoisomerase II or PARP) .
  • Docking validation : Compare binding energies (ΔG ≤ -7 kcal/mol suggests strong interaction) .
  • Simulation parameters : Run 100 ns trajectories in explicit solvent to assess complex stability .

Q. What experimental designs minimize bias in assessing structure-activity relationships (SAR)?

  • Methodological Answer : Adopt split-plot randomized block designs to control variables :
  • Blocking : Group assays by batch (e.g., reagent lot, operator).
  • Factorial variations : Test substituent effects (e.g., Cl vs. CF₃ at the phenyl position) .
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Data Analysis & Theoretical Integration

Q. How should researchers reconcile discrepancies between experimental and computational data?

  • Methodological Answer : Apply multi-model validation :

Benchmark computational methods : Compare DFT (B3LYP) vs. MP2 for energy calculations .

Experimental cross-checks : Validate docking poses with mutagenesis (e.g., alanine scanning) .

Error analysis : Report root-mean-square deviations (RMSD) between predicted and observed structures .

Q. What role does crystallographic data play in refining synthetic protocols?

  • Methodological Answer : X-ray data informs crystal engineering to enhance solubility or stability:
  • Packing analysis : Identify π-π stacking or hydrogen-bonding motifs affecting crystallinity .
  • Co-crystallization : Use succinic acid or PEG derivatives to modify dissolution rates .

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., heterocyclic drug design)?

  • Methodological Answer :
    Link to bioisosterism and pharmacophore modeling :
  • Bioisostere replacement : Substitute oxadiazole with 1,2,4-triazole to modulate bioavailability .
  • Pharmacophore mapping : Identify electron-rich regions (oxadiazole N-atoms) as H-bond acceptors .

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